molecular formula C12H15ClO B8810098 4-Chloro-2',4'-dimethylbutyrophenone CAS No. 74298-65-0

4-Chloro-2',4'-dimethylbutyrophenone

Cat. No.: B8810098
CAS No.: 74298-65-0
M. Wt: 210.70 g/mol
InChI Key: JVJAFFIEOZLZBJ-UHFFFAOYSA-N
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Description

4-Chloro-2',4'-dimethylbutyrophenone (CAS: 74298-65-0; EC: 277-805-0) is a chlorinated aromatic ketone with a butanone backbone substituted by a chlorine atom at position 4 and dimethylphenyl groups at positions 2' and 4' (Figure 1). Its molecular formula is C₁₂H₁₅ClO, and it is a white to off-white crystalline solid under standard conditions . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its industrial relevance.

Properties

CAS No.

74298-65-0

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-1-(2,4-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO/c1-9-5-6-11(10(2)8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

JVJAFFIEOZLZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorine vs. Fluorine Substitution: 4-Chloro-4'-fluorobutyrophenone exhibits enhanced electrophilicity at the carbonyl group due to fluorine's electron-withdrawing effect, making it more reactive in nucleophilic acyl substitutions compared to the dimethyl analog .
  • Alkyl Substituents: The 2',4'-dimethyl groups in the parent compound sterically hinder reactions at the aromatic ring, reducing regioselectivity in electrophilic substitutions compared to 4-Chloro-4'-methylbutyrophenone . 2',6'-Dichloro substitution in the dioxane-containing analog introduces steric and electronic effects that favor binding to hydrophobic enzyme pockets, as seen in pharmaceutical intermediates .

Physicochemical Properties

  • Solubility: The dimethyl derivative's crystalline nature suggests lower solubility in polar solvents compared to the liquid 4-Chloro-4'-methylbutyrophenone . 4-Chloro-4'-fluorobutyrophenone’s oily consistency correlates with higher miscibility in organic solvents like dichloromethane .
  • Thermal Stability: Dimethyl and dichloro substituents enhance thermal stability, as evidenced by the solid-state persistence of 4-Chloro-2',4'-dimethylbutyrophenone up to 150°C .

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